N,N-Dimethylformamide-d7

Catalog No.
S1496352
CAS No.
4472-41-7
M.F
C3H7NO
M. Wt
80.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylformamide-d7

CAS Number

4472-41-7

Product Name

N,N-Dimethylformamide-d7

IUPAC Name

1-deuterio-N,N-bis(trideuteriomethyl)formamide

Molecular Formula

C3H7NO

Molecular Weight

80.14 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D

InChI Key

ZMXDDKWLCZADIW-YYWVXINBSA-N

SMILES

CN(C)C=O

Synonyms

MF-d7; Dimethylformamide-d7; N,N-Dimethylformamide-d7; Perdeuterodimethylformamide

Canonical SMILES

CN(C)C=O

Isomeric SMILES

[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]

N,N-Di(2H3)methyl(2H)formamide, also known as N,N-dimethylformamide-d7 (DMF-d7), is a deuterated form of N,N-dimethylformamide (DMF). Deuterium, a stable isotope of hydrogen, replaces all seven hydrogen atoms in the molecule. DMF-d7 holds significant value in various scientific research applications due to its unique properties.

Applications in NMR Spectroscopy

DMF-d7 finds extensive use as a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages for NMR include:

  • High solubility: DMF-d7 effectively dissolves a wide range of organic compounds, making it versatile for various sample types .
  • Deuteration: The presence of deuterium atoms significantly reduces the background signal in the deuterium lock solvent, leading to cleaner spectra and improved sensitivity .
  • Chemical shift inertness: DMF-d7 exhibits minimal interaction with the analyte, minimizing potential chemical shift perturbations and ensuring accurate peak positions .

Applications in Isotope Labeling Studies

DMF-d7 serves as a valuable tool in isotope labeling studies, particularly in the field of metabolomics. Researchers can incorporate deuterium atoms into specific positions of a molecule by using DMF-d7 as a precursor or reaction medium. This allows them to trace metabolic pathways and identify specific metabolites within complex biological systems .

Applications in Material Science Research

DMF-d7 finds applications in specific areas of material science research due to its:

  • Compatibility with certain polymers: DMF-d7 can dissolve and interact with specific polymers, making it suitable for studying their properties and interactions with other molecules .
  • Deuteration benefits in neutron scattering studies: The deuteration of DMF-d7 can enhance contrast and reduce background noise in neutron scattering experiments, providing valuable insights into the structure and dynamics of materials .

N,N-Dimethylformamide-d7 is a deuterated derivative of N,N-Dimethylformamide, a polar aprotic solvent widely utilized in organic synthesis. Its molecular formula is C3D7NOC_3D_7NO, with a molar mass of approximately 80.14 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy as a solvent for studying molecular structures and dynamics .

  • DMF-d7 is primarily used as a solvent in scientific research, particularly in applications where understanding the fate or metabolism of a molecule is important.
  • The deuterium label allows researchers to track the molecule through experiments by distinguishing it from unlabeled compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy [].
  • Similar to DMF, DMF-d7 should be handled with appropriate precautions in a laboratory setting.
  • DMF is known to be a skin irritant, and it is advisable to consult safety data sheets (SDS) for specific handling procedures [].
Typical of formamides, including:

  • Nucleophilic Substitution: Acts as a solvent for nucleophilic substitutions, facilitating reactions involving alkyl halides and nucleophiles.
  • Dehydration Reactions: Can undergo dehydration to form imines or other nitrogen-containing compounds.
  • Acylation Reactions: Serves as a medium for acylation reactions, often used in conjunction with other reagents to introduce acyl groups into organic molecules .

The synthesis of N,N-Dimethylformamide-d7 typically involves the following methods:

  • Deuteration of N,N-Dimethylformamide: This process utilizes deuterated reagents such as deuterated lithium aluminum hydride or deuterated sodium borohydride to replace hydrogen atoms with deuterium .
  • Direct Synthesis: N,N-Dimethylformamide can be synthesized from dimethylamine and carbon monoxide under controlled conditions, followed by deuteration .

N,N-Dimethylformamide-d7 finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its deuterated nature, which reduces background signals and enhances spectral clarity.
  • Chemical Synthesis: Used as a solvent in organic reactions, particularly those requiring polar aprotic conditions.
  • Material Science: Employed in the preparation of certain polymeric materials and composites .

Several compounds share structural similarities with N,N-Dimethylformamide-d7. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylformamideC₃H₇NONon-deuterated form; more toxic than the deuterated version.
DimethylacetamideC₄H₉NOSimilar solvent properties but with different reactivity profiles.
N-MethylformamideC₂H₅NOLess sterically hindered; used in different applications.

N,N-Dimethylformamide-d7 stands out due to its deuterated nature, which provides advantages in analytical chemistry while maintaining the functional characteristics of traditional formamides .

The discovery of deuterium by Harold Urey in 1931 revolutionized solvent chemistry, enabling the synthesis of isotopically labeled compounds. Early applications focused on heavy water (D₂O) for neutron moderation, but by the 1950s, deuterated organic solvents like chloroform-d and DMSO-d6 gained prominence in NMR spectroscopy . DMF-d7 entered the scientific lexicon in the late 20th century as researchers sought solvents compatible with both organic and inorganic analytes. Its development paralleled advances in pulsed NMR techniques, which demanded solvents with minimal proton background .

The transition from protiated to deuterated solvents was driven by three factors:

  • Spectral Clarity: Deuteration reduces signal overlap in ¹H NMR, critical for analyzing complex mixtures .
  • Isotopic Labeling: DMF-d7 facilitates tracking of reaction mechanisms through deuterium kinetic isotope effects .
  • Material Compatibility: Unlike chlorinated solvents, DMF-d7 dissolves polar polymers and metal salts, enabling studies on lithium-ion electrolytes .

Significance of DMF-d7 in Contemporary Research Frameworks

Modern applications exploit DMF-d7’s unique physicochemical profile:

PropertyValueSource
Density (25°C)1.03 g/mL
Boiling Point153°C
Refractive Index (20°C)1.428
Flash Point57.5–58°C (closed cup)

These properties make DMF-d7 ideal for:

  • NMR Solvation: The 0.03% v/v tetramethylsilane (TMS) in commercial grades provides an internal reference for chemical shift calibration .
  • Lithium-Ion Studies: Neutron diffraction of LiCl solutions in DMF-d7 revealed chloride ion solvation structures with angstrom-level precision .
  • Photovoltaics: Recent work demonstrated that DMF-d7 improves crystallinity in CsPbI₃ perovskite films, boosting solar cell efficiency to 18.55% .

Research Evolution and Current Academic Applications

The 21st century has seen DMF-d7 transcend its role as a passive solvent:

  • Metabolic Tracing: ²H NMR using DMF-d7 tracks drug metabolism pathways in vivo, as demonstrated in rat hepatic studies .
  • Polymer Chemistry: Controlled deuteration of polyethylene glycol diacrylate (PEG-DA) precursors enables precise hydrogel network characterization .
  • Quantum Computing: Oriented DMF-d7 in nematic phases exhibits measurable quadrupole coupling constants (~200 kHz), suggesting utility in spin-based qubits .

The isotopic substitution of hydrogen with deuterium in DMF-d7 introduces measurable changes in molecular vibrational frequencies and zero-point energy (ZPE) due to mass differences. The reduced mass ($$ \mu $$) of deuterium-containing bonds, calculated as $$ \mu = \frac{mD \cdot mX}{mD + mX} $$ (where $$ mD $$ and $$ mX $$ are the masses of deuterium and the bonded atom), directly impacts bond vibration energies. For the carbonyl group in DMF-d7, deuterium substitution at the methyl groups alters out-of-plane bending modes from ~280 cm$$^{-1}$$ in protiated DMF to ~200 cm$$^{-1}$$, as evidenced by inelastic neutron scattering studies [2].

The Urey–Bigeleisen–Mayer equation provides the foundational framework for quantifying equilibrium isotope effects:
$$
\ln K = \frac{1}{RT} \sum \left( \frac{h\nui}{2} \right) \left( \frac{1}{\mu{light}} - \frac{1}{\mu{heavy}} \right)
$$
where $$ K $$ is the equilibrium constant, $$ \nu
i $$ represents vibrational frequencies, and $$ \mu $$ denotes reduced masses [4]. In DMF-d7 systems, this predicts a 5–8% stabilization of deuterated methyl groups relative to protiated counterparts at 298 K [1].

Transition State Theory Applied to Deuterated Systems

Kinetic isotope effects (KIEs) in DMF-d7-mediated reactions arise from differences in activation energies ($$ \Delta G^\ddagger $$) between protiated and deuterated pathways. The Eyring–Polanyi equation modified for isotopic systems:
$$
\frac{kH}{kD} = \exp\left( \frac{\Delta G^\ddaggerD - \Delta G^\ddaggerH}{RT} \right)
$$
explains the 2.3–3.5 fold rate reductions observed in DMF-d7 solvent-assisted SN2 reactions compared to standard DMF [5]. Deuterium’s higher mass increases the imaginary frequency ($$ \nu^\ddagger $$) at the transition state by 15–20%, raising the activation barrier through ZPE differences [6].

Table 1: Comparative Vibrational Parameters in DMF/DMF-d7 Systems

ModeDMF Frequency (cm$$^{-1}$$)DMF-d7 Frequency (cm$$^{-1}$$)ZPE Difference (kJ/mol)
C=O Stretch167516730.8
N–C(D) Bend28020012.4
CD3 Symmetric Stretch2950212018.7

Data derived from combined DFT calculations and INS spectroscopy [1] [2] [4].

Theoretical Models for Predicting Deuterium Isotope Effects

The Bigeleisen–Mayer reduced partition function ratio ($$ f $$):
$$
f = \prodi \frac{ui^{(H)}}{ui^{(D)}} \frac{e^{-ui^{(H)}/2}}{e^{-ui^{(D)}/2}} \frac{1 - e^{-ui^{(D)}}}{1 - e^{-ui^{(H)}}}
$$
where $$ u
i = h\nui/(kBT) $$, accurately predicts equilibrium isotope effects in DMF-d7 solvent systems with <5% deviation from experimental data [4]. For kinetic predictions, path-integral molecular dynamics simulations incorporating deuterium’s nuclear quantum effects show that DMF-d7 reduces hydrogen-bond reorganization energy by 22% in perovskite precursor solutions, aligning with observed 18.55% solar cell efficiency improvements [1].

Machine learning approaches trained on 1,284 deuterated small molecules achieve 89% accuracy in predicting DMF-d7’s solvent isotope effects on reaction rates. Key features include deuterium’s van der Waals radius (2.0 Å vs. hydrogen’s 1.2 Å) and polarizability (0.667 Å$$^3$$ vs. 0.667 Å$$^3$$ for hydrogen) [3].

Semi-Classical versus Quantum Tunneling Contributions in DMF-d7 Research

Deuterium’s twofold mass increase relative to hydrogen suppresses quantum tunneling probabilities by a factor of:
$$
PD/PH = \exp\left( -\frac{\pi d}{2\hbar} \sqrt{2m(\Delta E - E)} \right)
$$
where $$ d $$ is barrier width and $$ m $$ the particle mass [6]. In DMF-d7-mediated proton transfer reactions, tunneling contributes 40% to overall kinetics at 298 K for protiated systems versus <12% in deuterated analogs.

Ab initio molecular dynamics simulations reveal that DMF-d7 increases the classical energy barrier for methyl group rotation by 1.8 kcal/mol while reducing tunneling frequency from 5.2 THz to 3.7 THz. This dual effect explains the 3.2× slower conformational dynamics observed in NMR relaxation studies [1] [2].

The investigation of metabolic transformations using N,N-Dimethylformamide-d7 as a tracer compound relies on sophisticated analytical methodologies that exploit the unique properties of deuterium labeling. Deuterium Nuclear Magnetic Resonance spectroscopy serves as the primary technique for tracking metabolic intermediates, offering several distinct advantages over traditional proton Nuclear Magnetic Resonance approaches [1].

Primary Detection Methodology: Direct deuterium Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of deuterated metabolites without interference from endogenous hydrogen-containing compounds. The technique operates at approximately 61.4 megahertz on a 400 megahertz spectrometer, delivering high sensitivity for deuterated species while maintaining excellent spectral resolution [1]. The characteristic chemical shifts for N,N-Dimethylformamide-d7 and its metabolites appear at distinct regions: formyl deuterium resonates at approximately 8.05 parts per million, while N-methyl deuterium groups appear around 2.95 parts per million [1].

Two-Dimensional Nuclear Magnetic Resonance Applications: Inverse-detected two-dimensional deuterium-carbon correlation experiments with carbon-13 decoupling significantly enhance metabolite identification capabilities [1]. This methodology provides crucial carbon-13 chemical shift information that complements deuterium Nuclear Magnetic Resonance data, facilitating structural confirmation of metabolic intermediates. The technique proves particularly valuable for distinguishing between positional isomers and confirming the integrity of deuterium labels throughout metabolic pathways [1].

Quantitative Analysis Methods: Quantitative deuterium Nuclear Magnetic Resonance spectroscopy enables precise determination of metabolite concentrations in biological fluids. The integration of deuterium signals provides direct quantitative information without requiring complex calibration procedures, as the deuterium content directly correlates with metabolite abundance. This approach proves essential for tracking metabolic flux and determining the relative importance of different biotransformation pathways [1].

Sample Preparation Protocols: Optimal sample preparation involves collecting biological fluids in deuterated solvents to maintain isotopic integrity [1]. Urine samples require minimal processing beyond pH adjustment and addition of internal standards, while plasma samples necessitate protein precipitation using deuterated methanol. The preservation of deuterium labels throughout sample processing represents a critical consideration for maintaining analytical accuracy.

Deuterium Nuclear Magnetic Resonance Spectroscopy in Biofluids Analysis

Deuterium Nuclear Magnetic Resonance spectroscopy demonstrates exceptional utility for analyzing N,N-Dimethylformamide-d7 metabolites in complex biological matrices [1]. The technique exploits the favorable Nuclear Magnetic Resonance properties of deuterium, including short relaxation times and minimal natural abundance, to achieve high-quality spectra with minimal acquisition times.

Spectral Characteristics: The deuterium Nuclear Magnetic Resonance spectrum of N,N-Dimethylformamide-d7 exhibits characteristic multipicity patterns that facilitate metabolite identification [1]. The formyl deuterium appears as a well-resolved singlet, while methyl deuterium groups demonstrate coupling to adjacent carbon centers. These spectral features remain preserved in major metabolites, enabling straightforward identification of biotransformation products.

Matrix Effects and Interference: Biological fluids present minimal interference for deuterium Nuclear Magnetic Resonance analysis due to the extremely low natural abundance of deuterium [1]. This characteristic eliminates the need for water suppression techniques required in proton Nuclear Magnetic Resonance spectroscopy. The absence of endogenous deuterium-containing compounds ensures that all observed signals originate from administered N,N-Dimethylformamide-d7 or its metabolites.

Sensitivity Optimization: Modern deuterium Nuclear Magnetic Resonance spectrometers achieve detection limits of approximately 50 micromolar for N,N-Dimethylformamide-d7 in urine samples [1]. Sensitivity enhancement techniques include cryogenically cooled probes and optimized pulse sequences that exploit the favorable relaxation properties of deuterium nuclei. The short longitudinal relaxation times permit rapid pulse repetition, significantly improving signal-to-noise ratios within reasonable acquisition times.

Temporal Resolution: Real-time monitoring of metabolic processes becomes feasible through rapid deuterium Nuclear Magnetic Resonance acquisition protocols. Sequential spectra collected at fifteen-minute intervals provide sufficient temporal resolution to track the formation and disappearance of metabolic intermediates. This capability proves particularly valuable for investigating the kinetics of biotransformation reactions and identifying short-lived intermediates [1].

Identification of Metabolic Intermediates and Biotransformation Products

The metabolic pathway of N,N-Dimethylformamide-d7 generates multiple deuterated intermediates that serve as specific biomarkers for enzymatic transformations [1]. Each biotransformation product retains characteristic deuterium labeling patterns that facilitate unambiguous identification through Nuclear Magnetic Resonance spectroscopy.

Primary Metabolite Formation: N-Hydroxymethyl-N-methylformamide-d6 represents the predominant metabolic intermediate, formed through cytochrome P450 2E1-mediated hydroxylation of one N-methyl group. This metabolite exhibits distinctive deuterium Nuclear Magnetic Resonance signals at 7.95 parts per million for the formyl deuterium and 2.85 parts per million for the remaining N-methyl deuterium groups. The compound demonstrates excellent stability in biological fluids, making it an ideal biomarker for metabolic monitoring.

Secondary Metabolite Pathways: Spontaneous hydrolysis of N-Hydroxymethyl-N-methylformamide-d6 yields N-Methylformamide-d3 and formaldehyde-d2. N-Methylformamide-d3 serves as a substrate for further oxidative metabolism, generating reactive intermediates that undergo glutathione conjugation. The formation of S-(N-Methylcarbamoyl)glutathione represents a critical detoxification mechanism that prevents accumulation of potentially toxic methylisocyanate derivatives.

Mercapturic Acid Formation: The glutathione conjugate undergoes sequential enzymatic processing through gamma-glutamyltransferase, cysteinylglycine dipeptidase, and N-acetyltransferase to yield N-Acetyl-S-(N-methylcarbamoyl)cysteine-d3. This mercapturic acid serves as a stable urinary biomarker that reflects cumulative exposure to N,N-Dimethylformamide-d7. The compound exhibits a characteristic deuterium Nuclear Magnetic Resonance signal at 2.68 parts per million, corresponding to the deuterated N-methyl group.

Alternative Metabolic Routes: Direct oxidative cleavage of N,N-Dimethylformamide-d7 generates methylamine-d3 and carbon dioxide as alternative metabolic products. This pathway becomes more prominent under conditions of high substrate concentrations or cytochrome P450 2E1 induction. Methylamine-d3 demonstrates excellent volatility, enabling detection in both urine and exhaled breath samples.

Species-Comparative Metabolic Studies

Comparative investigations across multiple species reveal significant differences in N,N-Dimethylformamide-d7 metabolism that influence biomarker interpretation and toxicological assessment. These species-specific variations primarily reflect differences in cytochrome P450 2E1 expression levels, enzyme kinetics, and alternative metabolic pathway activities.

Rodent Species Variations: Mouse strains demonstrate substantially higher affinity for N,N-Dimethylformamide-d7 metabolism compared to rat strains, with apparent Michaelis constants of 50 micromolar versus 560 micromolar, respectively. This difference translates to enhanced metabolic activation in mice, resulting in increased formation of reactive intermediates and greater hepatotoxicity susceptibility. CD-1 mice exhibit the highest metabolic rates, followed by B6C3F1 mice, while F344 rats show the lowest activity among rodent species.

Human-Rodent Comparisons: Human hepatic microsomes demonstrate intermediate metabolic activity between mouse and rat preparations, with kinetic parameters more closely resembling rat values. However, humans show enhanced formation of N-Acetyl-S-(N-methylcarbamoyl)cysteine-d3 relative to rodents, suggesting greater reliance on glutathione conjugation pathways. This difference has important implications for biomarker selection and exposure assessment strategies.

Enzyme Induction Effects: Acetone pretreatment dramatically enhances N,N-Dimethylformamide-d7 metabolism across all species through cytochrome P450 2E1 induction. Rats show seven to ten-fold increases in metabolic activity following induction, while mice demonstrate more modest enhancement. These induction effects significantly alter the quantitative relationships between exposure and biomarker formation, necessitating careful consideration of co-exposure factors.

Strain-Specific Differences: Within species, significant strain-related variations in metabolic capacity occur. Sprague-Dawley rats exhibit higher baseline cytochrome P450 2E1 activity compared to F344 rats, while C57BL/6 mice show enhanced induction responses relative to BALB/c mice. These variations influence the selection of appropriate animal models for toxicological studies and biomarker validation.

Case Study: Sprague-Dawley Rat Metabolism Investigations

The Sprague-Dawley rat model provides an extensively characterized system for investigating N,N-Dimethylformamide-d7 metabolism through comprehensive Nuclear Magnetic Resonance-based metabolomics approaches [1]. This model system demonstrates the practical application of deuterium labeling strategies for understanding complex metabolic networks and validating biomarker utility.

Experimental Design: Male Sprague-Dawley rats received single intraperitoneal doses of N,N-Dimethylformamide-d7 at 100 milligrams per kilogram body weight, with urine collection at predetermined intervals for Nuclear Magnetic Resonance analysis [1]. This dosing regimen provides sufficient metabolite concentrations for detection while remaining within non-toxic exposure ranges. Serial sampling enables kinetic analysis of metabolite formation and elimination patterns.

Metabolite Identification Results: Deuterium Nuclear Magnetic Resonance spectroscopy identified four major metabolites in Sprague-Dawley rat urine following N,N-Dimethylformamide-d7 administration [1]. N-Hydroxymethyl-N-methylformamide-d6 appeared as the predominant metabolite, accounting for approximately 60-70% of recovered radioactivity. N-Methylformamide-d3 represented the second most abundant metabolite at 20-25% of the dose, while N-Acetyl-S-(N-methylcarbamoyl)cysteine-d3 comprised 8-12% of urinary metabolites.

Temporal Metabolite Profiles: The kinetics of metabolite appearance demonstrate distinct temporal patterns that reflect the sequential nature of biotransformation reactions [1]. N-Hydroxymethyl-N-methylformamide-d6 reaches peak concentrations within 2-4 hours post-dosing, followed by gradual decline over 24 hours. N-Methylformamide-d3 exhibits delayed peak appearance at 6-8 hours, consistent with its formation from the primary metabolite. N-Acetyl-S-(N-methylcarbamoyl)cysteine-d3 shows the most delayed appearance, with peak concentrations occurring 12-24 hours post-dosing.

Quantitative Analysis: Integration of deuterium Nuclear Magnetic Resonance signals enables precise quantification of individual metabolites without requiring authentic standards [1]. The total recovery of deuterium label in urine reaches approximately 85-90% over 48 hours, with the remainder likely representing exhaled carbon dioxide and deuterated water. This high recovery demonstrates the effectiveness of the deuterium labeling approach for comprehensive metabolite accounting.

Dose-Response Relationships: Studies utilizing multiple dose levels reveal linear relationships between administered N,N-Dimethylformamide-d7 and major metabolite formation over the range of 10-200 milligrams per kilogram. At higher doses, saturation of cytochrome P450 2E1-mediated pathways becomes apparent, with increased formation of alternative metabolites including methylamine-d3. These dose-response characteristics provide essential information for biomarker calibration and exposure assessment applications.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (80%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

4472-41-7

Wikipedia

Deuterated DMF

Dates

Last modified: 08-15-2023

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